molecular formula C12H23NO B8387779 Nitrosocyclododecane

Nitrosocyclododecane

Cat. No.: B8387779
M. Wt: 197.32 g/mol
InChI Key: RGSLPQBXVOKMLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nitrosocyclododecane (referred to as Nitrosododecamethyleneimine in older literature, sample ID 372 in ) is a cyclic nitrosamine compound characterized by a 12-membered carbon ring with a nitroso (-N=O) functional group attached to the amine nitrogen . This compound is likely studied in the context of environmental and occupational carcinogenesis, given its inclusion in a 1987 report by Environmental Health Perspectives that cataloged hazardous nitrosamines .

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

nitrosocyclododecane

InChI

InChI=1S/C12H23NO/c14-13-12-10-8-6-4-2-1-3-5-7-9-11-12/h12H,1-11H2

InChI Key

RGSLPQBXVOKMLZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)N=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Nitrosamines

Nitrosocyclododecane belongs to the N-nitroso compound family, which includes cyclic and acyclic derivatives. Below is a comparative analysis with key analogs from and other sources:

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Compound Name (Sample ID) Molecular Formula Structure Type Key Properties/Findings
This compound (372) Likely C₁₂H₂₃N₂O 12-membered cyclic ring Limited data; inferred high stability due to large ring size, potential carcinogen
N-Nitrosohexamethyleneimine (374) C₆H₁₂N₂O 6-membered cyclic ring Known carcinogen; induces tumors in rodent models (e.g., liver, esophagus)
N-Nitrosomorpholine (375) C₄H₈N₂O₂ 6-membered heterocyclic Potent hepatocarcinogen; widely used in toxicology studies
N'-Nitrosonornicotine (377) C₉H₁₁N₃O Acyclic nitrosamine Tobacco-specific carcinogen; linked to oral and lung cancers
1-Nitrododecane (ECHA: 240-929-0) C₁₂H₂₅NO₂ Linear nitroalkane Non-carcinogenic; used in industrial synthesis; distinct from nitroso compounds

Key Observations:

Ring Size and Reactivity: this compound’s 12-membered ring likely confers greater stability compared to smaller cyclic nitrosamines like N-Nitrosohexamethyleneimine (6-membered). In contrast, N-Nitrosomorpholine’s heterocyclic structure (with oxygen) enhances reactivity, contributing to its well-documented hepatotoxicity .

Functional Group Differences: Unlike 1-Nitrododecane (a nitro compound with -NO₂), this compound’s nitroso (-N=O) group is critical for forming DNA adducts, a hallmark of nitrosamine carcinogenicity .

Carcinogenic Potential: While direct data on this compound are scarce, its structural analogs (e.g., N-Nitrosohexamethyleneimine) are classified as probable human carcinogens by IARC. The absence of heteroatoms (e.g., oxygen) in this compound may reduce its metabolic activation compared to N-Nitrosomorpholine .

Research Findings and Data Gaps

  • Toxicological Data: No specific studies on this compound’s mechanisms were identified in the provided evidence. However, its inclusion in a carcinogen inventory () suggests it has undergone preliminary hazard screening .

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